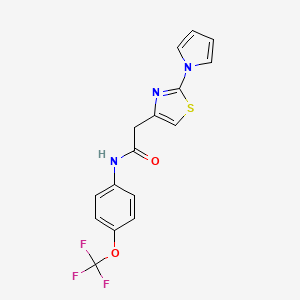
6-Chloro-8-(trifluoromethyl)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-8-(trifluoromethyl)chroman-4-one, also known as 6-CFMC, is a potent fluorinated chromone compound that has recently been studied for its potential applications in various fields of science. 6-CFMC is a relatively new compound, having only been synthesized in 2019, and has already shown promising results in a variety of scientific experiments.
Scientific Research Applications
Scientific Research Applications of 6-Chloro-8-(trifluoromethyl)chroman-4-one
Synthesis and Structural Exploration :
- Sosnovskikh et al. (2003) demonstrated the use of 6-Chloro-8-(trifluoromethyl)chroman-4-one in the regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones. This process yields fluorinated analogs of natural 2,2-dimethylchroman-4-ones and chromenes, highlighting its role in creating structurally diverse fluorinated compounds with potential applications in various fields, including medicinal chemistry (Sosnovskikh et al., 2003).
Applications in Heterocyclic Chemistry :
- A study by Emami and Ghanbarimasir (2015) noted that chroman-4-one derivatives, including those similar to 6-Chloro-8-(trifluoromethyl)chroman-4-one, are significant in heterocyclic chemistry and drug discovery. These compounds serve as important intermediates and building blocks in organic synthesis and drug design, indicating the chemical’s importance in the synthesis of new medicinal compounds (Emami & Ghanbarimasir, 2015).
Chromone Scaffolds in Drug Discovery :
- Research by Dahlén et al. (2006) described the synthesis of 2,3,6,8-tetrasubstituted chromone scaffolds, involving derivatives of 6-Chloro-8-(trifluoromethyl)chroman-4-one. These chromones are noted for their biological activities and potential use in drug discovery, highlighting the significance of this chemical in creating pharmacologically active compounds (Dahlén et al., 2006).
References
- Sosnovskikh, V., Usachev, B., Sevenard, D., & Röschenthaler, G. (2003). The Journal of Organic Chemistry.
- Emami, S., & Ghanbarimasir, Z. (2015). European Journal of Medicinal Chemistry.
- Dahlén, K., Wallén, E. A. A., Grøtli, M., & Luthman, K. (2006). The Journal of Organic Chemistry.
properties
IUPAC Name |
6-chloro-8-(trifluoromethyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJYQBCKGZGACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-(trifluoromethyl)chroman-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2678856.png)
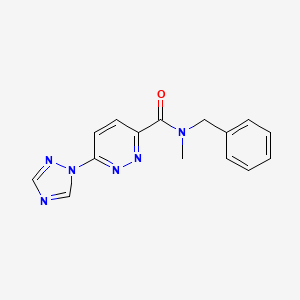

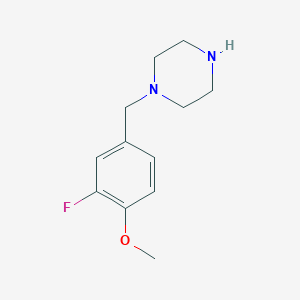

![(E)-16-benzylidene-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2678865.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2678866.png)
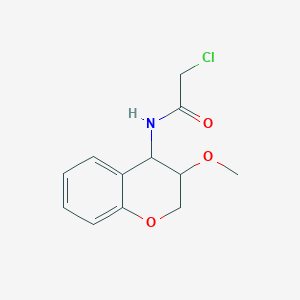
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2678868.png)
![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3,4-dimethoxy-benzamide](/img/structure/B2678870.png)
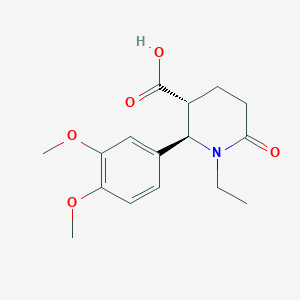
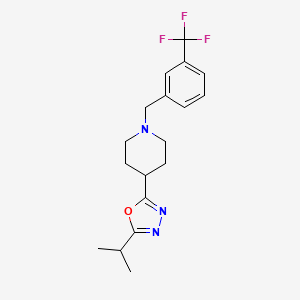
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2678876.png)
